4,4'-N-(beta-Hydroxyethylamino)azobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

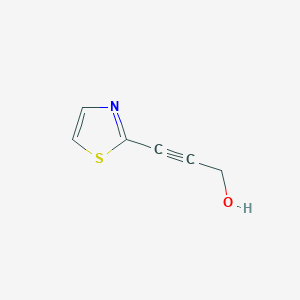

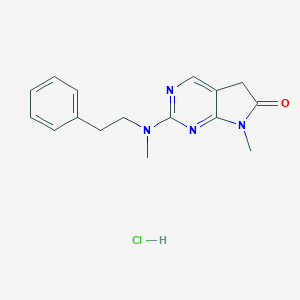

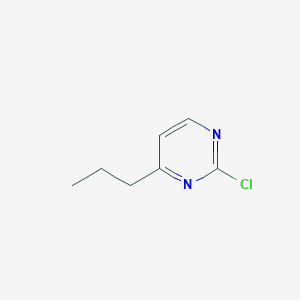

4,4'-N-(beta-Hydroxyethylamino)azobenzene, commonly known as HEAB, is a chemical compound that belongs to the azobenzene family. It is a synthetic molecule that contains an azo group (-N=N-) and a hydroxyethylamino group (-NH-CH2-CH2-OH) attached to the benzene ring. HEAB has been extensively studied for its potential applications in scientific research, particularly in the field of photochemistry and photobiology.

Wirkmechanismus

The mechanism of action of HEAB involves the reversible photoisomerization between the trans and cis isomers. Upon exposure to light of a specific wavelength, the trans isomer of HEAB undergoes a cis-trans isomerization, resulting in the formation of the cis isomer. This process is reversible, and the cis isomer can be converted back to the trans isomer upon exposure to light of another wavelength. The photoisomerization of HEAB can induce various biological effects, such as protein conformational changes, ion channel gating, and enzyme activation or inhibition.

Biochemische Und Physiologische Effekte

HEAB has been shown to induce various biochemical and physiological effects in vitro and in vivo. For example, HEAB can induce reversible conformational changes in proteins, such as rhodopsin and bacteriorhodopsin, which are involved in vision and phototransduction. HEAB can also modulate ion channel gating, such as the light-gated ion channel channelrhodopsin-2, which is widely used in optogenetics. In addition, HEAB has been shown to induce photodynamic effects, such as the generation of reactive oxygen species, which can lead to cell death.

Vorteile Und Einschränkungen Für Laborexperimente

HEAB has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized with high purity and yield. It is also a photochromic molecule that can be controlled by light, which makes it an ideal tool for studying light-sensitive biological processes. However, HEAB also has some limitations. Its photoisomerization is reversible, which can make it difficult to control the duration and intensity of its effects. In addition, HEAB can undergo photobleaching, which can reduce its effectiveness over time.

Zukünftige Richtungen

HEAB has many potential future directions for scientific research. One possible direction is the development of new photoswitchable ligands for studying protein-ligand interactions. Another direction is the use of HEAB as a photosensitizer for photodynamic therapy, which can be used to treat cancer and other diseases. Additionally, HEAB can be used in the development of new optogenetic tools for controlling cellular processes with light. Finally, the synthesis of new HEAB derivatives with improved properties, such as increased stability and efficiency, can also be a future direction for scientific research.

Conclusion:

4,4'-N-(beta-Hydroxyethylamino)azobenzene is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It is a photochromic molecule that can undergo reversible photoisomerization upon exposure to light, making it an ideal tool for studying light-sensitive biological processes. HEAB has many potential future directions for scientific research, including the development of new photoswitchable ligands, the use of HEAB as a photosensitizer for photodynamic therapy, and the development of new optogenetic tools.

Synthesemethoden

HEAB can be synthesized using various methods, including the reduction of 4,4'-dinitroazobenzene using sodium borohydride, the reaction of 4,4'-dichloroazobenzene with hydroxyethylamine, and the condensation of 4,4'-diaminoazobenzene with ethylene oxide. The most commonly used method is the reduction of 4,4'-dinitroazobenzene, which involves the reaction of 4,4'-dinitroazobenzene with sodium borohydride in the presence of a catalyst such as nickel or palladium. This method yields HEAB with high purity and yield.

Wissenschaftliche Forschungsanwendungen

HEAB has been widely used in scientific research due to its unique properties. It is a photochromic molecule, which means that it can undergo reversible photoisomerization upon exposure to light of a specific wavelength. This property makes HEAB an ideal tool for studying various biological processes that are light-sensitive, such as vision, circadian rhythms, and phototransduction. HEAB has also been used as a photoswitchable ligand for studying protein-ligand interactions, as well as a photosensitizer for photodynamic therapy.

Eigenschaften

CAS-Nummer |

120404-26-4 |

|---|---|

Produktname |

4,4'-N-(beta-Hydroxyethylamino)azobenzene |

Molekularformel |

C16H20N4O2 |

Molekulargewicht |

300.36 g/mol |

IUPAC-Name |

2-[4-[[4-(2-hydroxyethylamino)phenyl]diazenyl]anilino]ethanol |

InChI |

InChI=1S/C16H20N4O2/c21-11-9-17-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)18-10-12-22/h1-8,17-18,21-22H,9-12H2 |

InChI-Schlüssel |

ILDXQYVFZBZVQJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |

Kanonische SMILES |

C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.